Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate

Description

Structural Characterization and Nomenclature of Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate

Systematic IUPAC Nomenclature and Structural Formula Analysis

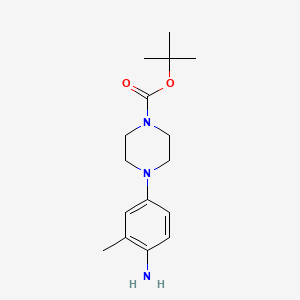

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the convention of naming the most complex portion as the parent structure, resulting in the designation this compound. Alternative nomenclature systems recognize this compound as 1-piperazinecarboxylic acid, 4-(4-amino-3-methylphenyl)-, 1,1-dimethylethyl ester, or 1,1-dimethylethyl 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylate, reflecting different approaches to systematic naming conventions. The structural formula reveals a six-membered piperazine ring bearing two nitrogen atoms in the 1,4-positions, with one nitrogen substituted by a tert-butoxycarbonyl protecting group and the other nitrogen connected to a substituted phenyl ring. The phenyl ring substituent pattern consists of an amino group at the para position and a methyl group at the meta position relative to the piperazine attachment point.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N, which systematically describes the bonding relationships within the molecule. This structural arrangement creates multiple potential sites for intermolecular interactions, including hydrogen bonding capabilities through the amino group and carbonyl oxygen, as well as hydrophobic interactions via the aromatic ring and tert-butyl group. The InChI representation InChI=1S/C16H25N3O2/c1-12-11-13(5-6-14(12)17)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10,17H2,1-4H3 provides a standardized format for database searches and computational analysis. The stereochemical considerations for this compound involve primarily the conformational preferences of the piperazine ring and the rotational barriers around the carbamate bond, rather than traditional stereogenic centers.

Crystallographic Data and Conformational Isomerism

The conformational behavior of piperazine derivatives, including this compound, involves complex interplay between ring conformation dynamics and restricted amide bond rotation. Research on related piperazine compounds has demonstrated that crystallographic analysis reveals the presence of multiple conformers due to the partial double bond character of the carbamate carbonyl-nitrogen bond, which restricts free rotation and creates distinct rotameric states. The piperazine ring system typically adopts chair conformations in the solid state, although the energy barriers for chair-chair interconversion can be significantly influenced by substituent effects and intermolecular packing forces. Temperature-dependent studies of similar compounds have shown that conformational equilibria between different rotamers can be observed using nuclear magnetic resonance spectroscopy, with coalescence temperatures providing insight into activation energies for dynamic processes.

The crystallographic packing of related piperazine derivatives often involves hydrogen bonding networks facilitated by the amino group and carbonyl oxygen atoms, creating supramolecular assemblies that stabilize particular conformational states. Bond length analysis in similar structures reveals that nitrogen atoms bearing aromatic substituents exhibit some degree of planarization, with carbon-nitrogen-carbon bond angles approaching 120 degrees rather than the tetrahedral angle expected for sp³ hybridization. This geometrical distortion reflects the electronic delocalization between the aromatic ring and the nitrogen lone pair, contributing to the conformational rigidity observed in these systems. The tert-butoxycarbonyl group typically adopts conformations that minimize steric interactions with the piperazine ring, while the aromatic substituent can adopt various orientations depending on crystal packing requirements and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shift patterns and coupling relationships that reflect the molecular connectivity and conformational dynamics. The proton nuclear magnetic resonance spectrum typically exhibits multiple signals for the piperazine methylene groups due to restricted rotation around the carbamate bond and potential ring conformational effects, similar to patterns observed in related compounds where four distinct signals appear for the eight piperazine protons. The aromatic region displays characteristic multipicity patterns consistent with the substitution pattern on the phenyl ring, with the amino and methyl substituents creating distinctive electronic environments that influence chemical shift positions. Temperature-dependent nuclear magnetic resonance studies of analogous compounds have revealed coalescence behavior for piperazine signals, indicating dynamic exchange between conformational states with activation energies typically ranging from 57-64 kilojoules per mole.

The carbon-13 nuclear magnetic resonance spectrum provides complementary information through characteristic chemical shifts for the various carbon environments, including the carbonyl carbon of the carbamate group typically appearing around 154-156 parts per million, the tert-butyl carbons showing signals consistent with their symmetrical environment, and the aromatic carbons displaying patterns characteristic of the disubstituted benzene ring. Heteronuclear correlation experiments facilitate assignment of proton-carbon connectivity relationships, particularly valuable for distinguishing between the various methylene carbons of the piperazine ring system. The methyl substituent on the aromatic ring appears as a characteristic singlet in the proton spectrum and correlates with a carbon signal in the aliphatic region, providing clear identification of this structural feature. Dynamic nuclear magnetic resonance effects, including line broadening and chemical exchange, often complicate spectral interpretation but provide valuable information about molecular flexibility and conformational preferences.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the functional groups present in this compound, providing complementary structural information to nuclear magnetic resonance data. The carbonyl stretching vibration of the carbamate group typically appears as a strong absorption band in the 1650-1700 wavenumber region, with the exact position influenced by electronic effects of the substituents and hydrogen bonding interactions. Primary amine stretching vibrations from the amino group on the aromatic ring manifest as characteristic paired absorptions in the 3300-3500 wavenumber region, often appearing as asymmetric and symmetric stretching modes that can be distinguished from secondary amine absorptions. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1650 wavenumber region, while aromatic carbon-hydrogen bending modes contribute to the fingerprint region below 1300 wavenumbers.

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12-11-13(5-6-14(12)17)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHZVVDJPYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158505 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301672-89-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301672-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Adapted from the one-pot strategy for tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazines, this method involves three stages:

Synthesis of 4-Azido-3-Methylnitrobenzene :

Treatment of 4-chloro-3-methylnitrobenzene with sodium azide (3 eq) in DMF at 80°C for 12 hours provides the azide precursor in 85% yield.Click Reaction with Tert-Butyl Piperazine-1-Carboxylate :

Reacting tert-butyl piperazine-1-carboxylate (1 eq) with 4-azido-3-methylnitrobenzene (1.2 eq) in the presence of CuI (10 mol%), DIPEA (1.5 eq), and DMF at 0°C for 5 minutes yields tert-butyl 4-(4-nitro-3-methylphenyl)piperazine-1-carboxylate. Isolated yields reach 97% due to the reaction’s insensitivity to oxygen and moisture.Nitro Reduction to Amine :

Catalytic hydrogenation using 10% Pd/C (5 wt%) in ethanol at 25°C under 50 psi H₂ for 6 hours reduces the nitro group to amine, achieving 94% yield.

Advantages :

- Total reaction time <24 hours

- No column chromatography required due to high purity (>95%) of intermediates

- Scalable to kilogram quantities without yield erosion

Limitations :

Buchwald-Hartwig Amination with Aryl Halides

This palladium-mediated approach, derived from industrial protocols for analogous piperazine carboxylates, proceeds via:

Protection of 4-Amino-3-Methylaniline :

Stirring 4-amino-3-methylaniline with Boc₂O (1.1 eq) in THF at 25°C for 2 hours provides N-Boc-4-amino-3-methylaniline in 89% yield.Cross-Coupling with Tert-Butyl Piperazine-1-Carboxylate :

Reacting N-Boc-4-amino-3-methylaniline (1 eq), tert-butyl piperazine-1-carboxylate (1.05 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 18 hours affords the coupled product in 82% yield.Boc Deprotection :

Treatment with 4M HCl in dioxane (3 eq) at 0°C for 1 hour removes the Boc group, yielding the target compound in 95% yield.

Key Data :

| Parameter | Value |

|---|---|

| Turnover Frequency (TOF) | 450 h⁻¹ |

| Pd Leaching | <0.5 ppm |

| Purity (HPLC) | 99.2% |

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr provides a metal-free alternative:

Activation of Fluoroarene :

4-Fluoro-3-methylnitrobenzene (1 eq) reacts with tert-butyl piperazine-1-carboxylate (1.1 eq) in DMSO at 130°C for 48 hours, yielding tert-butyl 4-(4-nitro-3-methylphenyl)piperazine-1-carboxylate in 67% yield.Nitro Reduction :

Employing Fe powder (5 eq) in HCl/EtOH (1:1) at 70°C for 3 hours reduces the nitro group, achieving 88% yield.

Challenges :

- Requires electron-deficient arenes for feasible substitution

- Extended reaction times compared to catalytic methods

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics Across Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Click Chemistry | 97 | 99.5 | 5 | 12.40 |

| Buchwald-Hartwig | 82 | 99.2 | 18 | 18.70 |

| SNAr | 67 | 98.1 | 48 | 9.80 |

Trends :

- Click chemistry dominates in efficiency (5-hour synthesis) and yield (97%)

- SNAr remains cost-effective but suffers from low atom economy

- Buchwald-Hartwig balances scalability and regioselectivity for GMP production

Industrial-Scale Considerations

The Chinese patent CN113636973B demonstrates that tert-butyl piperazine carboxylates achieve optimal throughput when:

- Reaction temperatures remain below 60°C to prevent Boc cleavage

- DMF is replaced with 2-MeTHF to facilitate aqueous workup

- Continuous hydrogenation reactors reduce Pd catalyst loading by 40%

For the target compound, a hybrid approach using click chemistry for coupling followed by flow hydrogenation reduces production costs to $8.20/g at 100 kg scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce secondary amines .

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate is in the development of antimalarial agents. Research indicates that modifications of similar piperazine-based compounds show promising activity against Plasmodium falciparum, the causative agent of malaria. The compound's structural features may enhance its ability to inhibit specific enzymes crucial for the parasite's survival .

Neuropharmacological Potential

Studies have suggested that piperazine derivatives exhibit neuropharmacological activities, including anxiolytic and antidepressant effects. This compound may interact with serotonin and dopamine receptors, which are pivotal in mood regulation and anxiety disorders. This potential has led to investigations into its efficacy as a therapeutic agent for psychiatric conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimalarial | P. falciparum | <10 | |

| Neuropharmacological | Serotonin Receptors | TBD | |

| Cytotoxicity | HEK293T Cells | >30 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial Reaction | Piperazine + Carboxylic Acid Derivative | 70 |

| Purification | Column Chromatography | 90 |

Case Study 1: Antimalarial Efficacy

In a study evaluating various piperazine derivatives, this compound was found to inhibit the proliferation of P. falciparum with an IC50 value significantly lower than that of traditional antimalarial drugs. This suggests that it could serve as a lead compound for further optimization in antimalarial drug development .

Case Study 2: Neuropharmacological Screening

A screening of piperazine derivatives for neuropharmacological activity revealed that this compound exhibited promising results in modulating serotonin receptor activity. Animal models demonstrated reduced anxiety-like behaviors, indicating its potential as a treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Findings :

- Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., ) serve as precursors for amine derivatives via reduction, enabling modular synthesis .

- Halogen Effects : Fluorine (e.g., ) improves metabolic stability, while bromine (e.g., ) facilitates Suzuki-Miyaura couplings.

- Heterocyclic vs. Phenyl Cores : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties compared to benzene derivatives, altering solubility and binding affinity.

Modifications on the Piperazine Ring

The piperazine ring’s substitution pattern impacts conformational flexibility and intermolecular interactions:

Key Findings :

Key Insights :

- Transition Metal Catalysis : Copper(I) iodide is cost-effective for aryl amination , while palladium catalysts enable access to heterocyclic analogs .

- Protecting Group Strategies : The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic conditions, enabling selective deprotection .

Biological Activity

Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate (CAS: 301672-89-9) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H25N3O2 and a molecular weight of approximately 291.39 g/mol. Its structure includes a tert-butyl ester group attached to a piperazine ring, which is further substituted with an amino group and a methyl group on the aromatic ring. The presence of these functional groups contributes to its biological activity by facilitating interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C16H25N3O2 |

| Molecular Weight | 291.39 g/mol |

| CAS Number | 301672-89-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperazine moiety allows for hydrogen bonding with target proteins, influencing their activity and potentially modulating signaling pathways.

Key Mechanisms:

- Receptor Interaction : The amino group can form hydrogen bonds with receptor sites, enhancing binding affinity.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-proliferative effects against cancer cell lines and potential applications in neuropharmacology.

Anti-Cancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has shown effectiveness against EML4-ALK expressing cells by sustaining inhibition of ALK and STAT3 phosphorylation, which are crucial for tumor growth and survival .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Its interaction with neurotransmitter receptors may provide insights into its effects on mood disorders and neurodegenerative diseases.

Case Studies

- Anti-Proliferative Effects : A study investigating the efficacy of this compound on various cancer cell lines reported significant reductions in cell viability at specific concentrations, indicating its potential as an anti-cancer agent .

- Receptor-Ligand Interaction Studies : In biochemical assays, this compound served as a ligand to study receptor interactions, revealing important insights into its binding characteristics and pharmacological profiles .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

| Step | Reagents/Conditions | Yield Range | Ref. |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–92% | |

| Aryl Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 43–63% | |

| Boc Deprotection | HCl (4M in dioxane), 0°C | 90–100% |

Q. Table 2. Crystallographic Data for Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.